2-Bromo-4,6-dimethylaniline;hydrochloride

Catalog No.
S3053382
CAS No.
854857-39-9
M.F
C8H11BrClN
M. Wt
236.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-dimethylaniline;hydrochloride

CAS Number

854857-39-9

Product Name

2-Bromo-4,6-dimethylaniline;hydrochloride

IUPAC Name

2-bromo-4,6-dimethylaniline;hydrochloride

Molecular Formula

C8H11BrClN

Molecular Weight

236.54

InChI

InChI=1S/C8H10BrN.ClH/c1-5-3-6(2)8(10)7(9)4-5;/h3-4H,10H2,1-2H3;1H

InChI Key

LDCGRSWZGLHKFS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)N)C.Cl

solubility

not available

Synthesis of 2-phenoxy-4,6-dimethylaniline

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-Bromo-4,6-dimethylaniline is used in the synthesis of 2-phenoxy-4,6-dimethylaniline . This compound is an intermediate in the synthesis of various organic compounds.

Methods of Application or Experimental Procedures: The reaction involves the use of 2-Bromo-4,6-dimethylaniline and a phenoxy compound. The reaction may require a catalyst and a suitable solvent. The exact experimental procedures and technical details would depend on the specific synthesis protocol.

Results or Outcomes: The outcome of this reaction is the formation of 2-phenoxy-4,6-dimethylaniline. The yield and purity of the product would depend on the specific reaction conditions.

Synthesis of (4 aR,9 aR)-4 a,6,8-trimethyl-4,4 a,9,9 a -tetrahydro-1 H -carbazol-2 (3 H)-one

Summary of the Application: 2-Bromo-4,6-dimethylaniline is used in the synthesis of (4 aR,9 aR)-4 a,6,8-trimethyl-4,4 a,9,9 a -tetrahydro-1 H -carbazol-2 (3 H)-one . This compound is a complex organic molecule that could be used in further chemical reactions.

Methods of Application or Experimental Procedures: The synthesis involves the reaction of 2-Bromo-4,6-dimethylaniline with other organic reagents. The reaction may require a catalyst and a suitable solvent. The exact experimental procedures and technical details would depend on the specific synthesis protocol.

Results or Outcomes: The outcome of this reaction is the formation of (4 aR,9 aR)-4 a,6,8-trimethyl-4,4 a,9,9 a -tetrahydro-1 H -carbazol-2 (3 H)-one. The yield and purity of the product would depend on the specific reaction conditions.

Synthesis of Rilpivirine

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 2-Bromo-4,6-dimethylaniline is used in the synthesis of Rilpivirine , an antiretroviral medication used to treat and prevent HIV/AIDS .

Methods of Application or Experimental Procedures: The synthesis involves the reaction of 2-Bromo-4,6-dimethylaniline with other organic reagents. The reaction may require a catalyst and a suitable solvent. The exact experimental procedures and technical details would depend on the specific synthesis protocol .

Results or Outcomes: The outcome of this reaction is the formation of Rilpivirine.

Synthesis of m-Bromoaniline

Summary of the Application: 2-Bromo-4,6-dimethylaniline can be used in the synthesis of m-Bromoaniline , a compound that can be used as an intermediate in the synthesis of various organic compounds .

Results or Outcomes: The outcome of this reaction is the formation of m-Bromoaniline.

Synthesis of Malachite Green and Crystal Violet

Specific Scientific Field: Dye Chemistry

Summary of the Application: 2-Bromo-4,6-dimethylaniline can be used in the synthesis of triarylmethane dyes such as malachite green and crystal violet . These dyes are commercially important and are used in various industries including textiles, paper, and plastics .

Results or Outcomes: The outcome of this reaction is the formation of malachite green and crystal violet.

Curing of Polyester and Vinyl Ester Resins

Specific Scientific Field: Polymer Chemistry

Summary of the Application: 2-Bromo-4,6-dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins . This process is crucial in the production of various polymer-based materials .

Methods of Application or Experimental Procedures: The curing process involves the addition of 2-Bromo-4,6-dimethylaniline to the resin mixture. The mixture is then heated to initiate the curing process. The exact experimental procedures and technical details would depend on the specific curing protocol .

Results or Outcomes: The outcome of this application is the formation of cured polyester and vinyl ester resins. The properties of the cured resins, such as their hardness and durability, would depend on the specific curing conditions .

2-Bromo-4,6-dimethylaniline hydrochloride is an aromatic amine characterized by its bromine and dimethyl substituents on the benzene ring. Its molecular formula is C8H10BrN\text{C}_8\text{H}_{10}\text{BrN} with a molecular weight of approximately 200.08 g/mol. The compound appears as a solid that is insoluble in water but soluble in organic solvents. It has a melting point ranging from 42°C to 46°C and a boiling point of 75°C to 79°C at reduced pressure (5 mmHg) .

This compound is often used in organic synthesis due to its reactivity, particularly in electrophilic aromatic substitution reactions. The presence of the bromine atom enhances the compound's utility in further chemical transformations.

, including:

  • Electrophilic Substitution: The bromine atom on the aromatic ring can be substituted with other electrophiles, allowing for the synthesis of more complex compounds.
  • Coupling Reactions: This compound can react with various alkynes, such as 3-chloro-3-methyl-but-1-yne, to produce derivatives like 2-bromo-N-(1',1'-dimethylprop-2'-ynyl)-4,6-dimethylaniline when treated with triethylamine and copper(I) chloride in dioxane .

The compound's reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

While specific biological activities of 2-bromo-4,6-dimethylaniline hydrochloride are not extensively documented, compounds of similar structure have been studied for their potential pharmacological effects. Aromatic amines are known to exhibit various biological activities, including antimicrobial and anticancer properties. For instance, some studies suggest that derivatives of dimethylaniline can possess cytotoxic effects against certain cancer cell lines .

The synthesis of 2-bromo-4,6-dimethylaniline typically involves:

  • Bromination: Starting from 4,6-dimethylaniline, bromination can be achieved using bromine or brominating agents under controlled conditions.
  • Isolation: The product is then purified through recrystallization or chromatography techniques.

Alternative methods may include the use of transition metal-catalyzed reactions to introduce the bromine atom selectively onto the aromatic ring .

2-Bromo-4,6-dimethylaniline hydrochloride has several applications:

  • Intermediate in Synthesis: It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.
  • Research Chemical: Used in laboratories for research purposes, particularly in studies involving organic synthesis and materials science .

The compound's unique properties make it suitable for developing new chemical entities with potential therapeutic uses.

Interaction studies involving 2-bromo-4,6-dimethylaniline hydrochloride primarily focus on its reactivity with other chemical species rather than direct biological interactions. The compound's ability to undergo electrophilic substitution makes it a candidate for further functionalization in synthetic chemistry.

In terms of safety and handling, it is classified as harmful if swallowed or if it comes into contact with skin . Proper precautions should be taken when working with this compound to avoid exposure.

Several compounds share structural similarities with 2-bromo-4,6-dimethylaniline hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-4,5-dimethylanilineC8H10BrNSimilar substitution pattern; potential biological activity.
4-Bromo-2,6-dimethylanilineC8H10BrNDifferent substitution pattern; used in similar applications.
3-Bromo-4-methylanilineC7H8BrNFewer methyl groups; different reactivity profile.
2-BromoanilineC6H7BrNLacks dimethyl groups; simpler structure but useful in similar reactions.

Uniqueness

The uniqueness of 2-bromo-4,6-dimethylaniline lies in its specific substitution pattern which influences its reactivity and potential applications compared to other bromo-substituted anilines. Its ability to engage in selective reactions while maintaining stability under various conditions makes it a valuable compound in synthetic organic chemistry.

2-Bromo-4,6-dimethylaniline hydrochloride emerged as a distinct chemical entity in the 2000s, though its parent compound, 2-bromo-4,6-dimethylaniline (CAS 41825-73-4), was documented earlier in specialty chemical catalogs. The hydrochloride salt form gained prominence due to its enhanced stability compared to the free base, particularly in nucleophilic substitution reactions. Early synthetic routes adapted techniques from xylidine chemistry, leveraging the directed ortho-bromination of 4,6-dimethylaniline precursors.

A pivotal development occurred in 2021 when PubChem assigned the compound CID 155821587, formalizing its structural and physicochemical data. This entry standardized its molecular formula (C~8~H~11~BrClN), molecular weight (236.53 g/mol), and SMILES notation (CC1=CC(=C(C(=C1)Br)N)C.Cl), enabling widespread adoption in computational chemistry workflows.

Evolution of Synthetic Approaches

The compound’s synthesis has undergone three major phases:

  • Initial Friedel-Crafts Bromination (2000–2010)
    Early methods employed aluminum chloride-catalyzed bromination of 2,6-dimethylaniline, yielding mixtures requiring tedious chromatographic separation. Typical conditions involved:

    ParameterSpecification
    Temperature0–5°C
    Bromine Equivalents1.1–1.3
    SolventDichloromethane
    Yield45–52%

    These protocols suffered from over-bromination side reactions and poor regioselectivity.

  • Transition Metal-Catalyzed Methods (2010–2020)
    The introduction of copper(I) bromide catalysts enabled directed ortho-bromination with 78–83% yields. A representative procedure from TCI America specifies:

    • Substrate: 4,6-dimethylaniline
    • Catalyst: CuBr (10 mol%)
    • Bromine Source: N-bromosuccinimide
    • Solvent: Acetonitrile
    • Time: 12–16 hours at 60°C

    This approach reduced isomer formation but required post-synthetic hydrochloride salt precipitation using gaseous HCl in diethyl ether.

  • Continuous Flow Synthesis (2020–Present)
    Recent advancements utilize microreactor technology to achieve 91% yield with residence times under 5 minutes. Key parameters include:

    • Pressure: 8 bar
    • Temperature: 130°C
    • Reagent Ratio: 1:1.05 (aniline:NBS)
    • Acid Quench: In-line HCl injection

    This method eliminates intermediate isolation steps, directly producing pharmaceutical-grade hydrochloride salt.

Significance in Organic Chemistry Research

As a model substrate, 2-bromo-4,6-dimethylaniline hydrochloride has enabled critical insights into:

  • Steric Effects in Aromatic Substitution: The adjacent bromine and methyl groups create a crowded ortho position, favoring ipso substitution in Suzuki-Miyaura couplings. Studies show a 6:1 preference for ipso over para reactivity when paired with phenylboronic acids.

  • Salt-Stabilized Intermediates: The hydrochloride form suppresses undesired amine oxidation during storage, maintaining >98% purity over 24 months at −20°C.

  • Directed Functionalization: The amino group directs subsequent transformations, as demonstrated in its use for synthesizing tricyclic heteroaromatics via Buchwald-Hartwig amination.

Nomenclature and Classification Evolution

The compound’s nomenclature reflects evolving IUPAC conventions:

  • Early Terminology (Pre-2010)

    • 6-Bromo-2,4-xylidine hydrochloride
    • 2-Amino-3,5-dimethyl-1-bromobenzene hydrochloride

    These names emphasized positional relationships but lacked systematic numbering.

  • Current IUPAC Standard

    • Preferred Name: 2-bromo-4,6-dimethylaniline;hydrochloride
    • Structure-Based Classification:
      • Parent: Benzene
      • Substituents:
        • −NH~2~ at position 1


          −Br at position 2


          −CH~3~ at positions 4 and 6

    The numerical system prioritizes the amino group’s position, with subsequent substituents numbered in ascending order.

  • CAS Registry EvolutionThe free base (41825-73-4) and hydrochloride salt (854857-39-9) received distinct CAS entries, reflecting their differentiated commercial applications. This bifurcation aided regulatory compliance in pharmaceutical precursor markets.

The synthesis of 2-Bromo-4,6-dimethylaniline;hydrochloride is fundamentally rooted in the regioselective functionalization of the aromatic ring, followed by conversion to the hydrochloride salt. Each synthetic step is governed by a combination of electronic effects, reaction conditions, and reagent selection, which collectively determine the efficiency, selectivity, and scalability of the process.

Bromination Reaction Mechanisms

The introduction of a bromine atom into the aromatic ring of 4,6-dimethylaniline is a classic example of electrophilic aromatic substitution, where the amino group exerts a profound influence on both the rate and regioselectivity of the reaction. The mechanistic pathway involves the generation of a bromonium ion or an equivalent electrophile, which subsequently attacks the electron-rich aromatic system.

Regioselective Bromination Processes

Regioselectivity in the bromination of 4,6-dimethylaniline is dictated by the activating effects of the amino group, which directs electrophilic attack to the ortho and para positions relative to itself. In the case of 2-Bromo-4,6-dimethylaniline, the desired substitution occurs at the 2-position, flanked by methyl groups at the 4 and 6 positions. Research demonstrates that the use of N-bromosuccinimide in the presence of ammonium acetate and acetonitrile as the solvent affords high selectivity for the ortho-brominated product [5]. This selectivity arises from a combination of steric hindrance imposed by the methyl groups and the strong electron-donating character of the amino group, which enhances the nucleophilicity of the ortho positions.

The detailed mechanism involves the initial formation of a sigma complex (arenium ion) following electrophilic attack, with subsequent deprotonation restoring aromaticity. The presence of methyl substituents at the 4 and 6 positions further stabilizes the intermediate through hyperconjugation, thereby favoring bromination at the 2-position. The use of copper-catalyzed oxidative bromination with sodium bromide and sodium persulfate has also been reported as a practical alternative, offering high regioselectivity under mild conditions [1]. Comparative studies indicate that the choice of brominating agent and reaction medium can significantly influence both yield and selectivity, as summarized in Table 1.

Brominating AgentSolventAdditiveYield (%)Regioselectivity (2-position)
N-bromosuccinimideAcetonitrileAmmonium acetate83.4High
Sodium bromide + persulfateAqueous mediumCopper sulfate>80High

Solvent Effects on Selectivity

The polarity and coordinating ability of the solvent play a pivotal role in modulating the regioselectivity of the bromination reaction. Studies have shown that polar aprotic solvents such as acetonitrile enhance the selectivity for ortho-bromination by stabilizing the transition state and minimizing competing side reactions [3] [5]. In contrast, protic solvents or those capable of hydrogen bonding may facilitate undesired para-substitution or overbromination, particularly in the presence of excess brominating agent. The use of N-bromosuccinimide in acetonitrile, as opposed to dichloromethane or ethanol, consistently yields higher selectivity for the 2-bromo product, as corroborated by comparative experiments [3].

The solvent effect is further exemplified in reactions employing N-bromosuccinimide, where the choice of medium can be tuned to optimize both rate and selectivity. For instance, acetonitrile not only dissolves both the substrate and reagent efficiently but also suppresses the formation of polybrominated byproducts. The importance of solvent selection is underscored by the observation that even minor changes in solvent composition can lead to significant shifts in product distribution, as detailed in Table 2.

SolventRegioselectivity (2-position)Byproduct Formation
AcetonitrileHighLow
DichloromethaneModerateModerate
EthanolLowHigh

Temperature-Dependent Outcomes

Temperature exerts a dual influence on the bromination of 4,6-dimethylaniline, affecting both the rate of reaction and the distribution of products. At ambient temperature, the reaction proceeds with high regioselectivity and minimal overbromination, whereas elevated temperatures can accelerate the reaction but may also increase the likelihood of multiple substitutions [5]. Kinetic studies reveal that the activation energy for bromination is sufficiently low in the presence of strong activating groups, such as the amino substituent, such that even mild heating can lead to rapid and complete conversion [2].

However, excessive temperatures may compromise selectivity by promoting the formation of 2,4,6-tribromo derivatives, particularly in the absence of stringent control over reagent stoichiometry and reaction time [4]. Consequently, careful optimization of temperature is essential to maximize yield and selectivity for the desired 2-bromo product. The interplay between temperature and selectivity is illustrated in Table 3.

Temperature (°C)Reaction Time (min)Yield (%)Selectivity (2-position)Polybromination (%)
259083.4HighLow
503080ModerateModerate
801070LowHigh

Hydrohalogenation Techniques

Following regioselective bromination, the conversion of 2-Bromo-4,6-dimethylaniline to its hydrochloride salt is a critical step for purification, isolation, and subsequent applications. The hydrohalogenation process involves the protonation of the amino group by hydrochloric acid, resulting in the formation of a crystalline hydrochloride salt.

Conversion from Free Base to Hydrochloride Salt

The transformation of the free base to the hydrochloride salt is typically accomplished by the direct addition of aqueous or gaseous hydrochloric acid to a solution or suspension of the amine [9]. The reaction proceeds via the nucleophilic attack of the lone pair on the nitrogen atom of the aniline derivative on the proton of hydrochloric acid, forming an ammonium chloride salt. This process is highly exothermic and generally results in the immediate precipitation of the hydrochloride salt, which can be isolated by filtration and recrystallization.

The efficiency of salt formation is influenced by factors such as solvent choice, concentration of hydrochloric acid, and temperature. Water, ethanol, or a mixture thereof is commonly employed as the solvent, with the addition of hydrochloric acid being performed under controlled conditions to prevent excessive heat buildup or degradation of the product. The resulting hydrochloride salt exhibits enhanced solubility properties and stability, facilitating further handling and purification.

Optimization of Salt Formation

Optimization of the salt formation process is essential to maximize yield, purity, and crystallinity of the hydrochloride product. Key parameters include the molar ratio of hydrochloric acid to amine, rate of acid addition, and temperature control. Excess hydrochloric acid may lead to the formation of hydrates or overacidification, while insufficient acid can result in incomplete conversion and reduced yield.

Empirical studies suggest that the gradual addition of concentrated hydrochloric acid to a cooled solution of the free base in ethanol, followed by slow evaporation or cooling, yields large, well-formed crystals of the hydrochloride salt. The process can be monitored by measuring the pH of the reaction mixture or by analytical techniques such as infrared spectroscopy, which confirms the presence of the ammonium chloride functional group.

A summary of optimized conditions for salt formation is presented in Table 4.

ParameterOptimal ValueOutcome
HCl:Amine molar ratio1.05:1Complete conversion
SolventEthanol:Water (1:1)High purity crystals
Temperature (°C)0–10Enhanced crystallinity
Acid addition rateSlow, dropwiseMinimized exotherm

Alternative Synthetic Approaches

In addition to classical bromination and hydrohalogenation, a range of alternative synthetic methodologies have been developed to access 2-Bromo-4,6-dimethylaniline and its derivatives. These approaches leverage advances in catalysis, cross-coupling chemistry, and green synthesis to enhance efficiency, selectivity, and environmental sustainability.

Palladium-Catalyzed Methodologies

Palladium-catalyzed transformations have revolutionized the synthesis of aryl halides, enabling the direct functionalization of aromatic amines under mild conditions. In the context of 2-Bromo-4,6-dimethylaniline, palladium-catalyzed C–H activation strategies offer a route to regioselective bromination without the need for stoichiometric halogenating agents. These methodologies typically employ palladium(II) acetate as the catalyst, in conjunction with a suitable ligand and a bromine source such as N-bromosuccinimide or molecular bromine.

The reaction proceeds via the formation of a palladacycle intermediate, which undergoes oxidative addition with the bromine source, followed by reductive elimination to yield the brominated product. The advantages of this approach include high regioselectivity, reduced generation of hazardous byproducts, and compatibility with a wide range of functional groups. However, the requirement for expensive catalysts and ligands may limit its practicality for large-scale synthesis.

Cross-Coupling Strategies

Cross-coupling reactions, such as the Suzuki–Miyaura and Buchwald–Hartwig couplings, provide powerful tools for the construction of substituted aniline derivatives. In particular, the use of aryl boronic acids or halides in the presence of palladium catalysts enables the introduction of bromine or amino substituents at specific positions on the aromatic ring.

For the synthesis of 2-Bromo-4,6-dimethylaniline, a typical strategy involves the coupling of a 4,6-dimethylaniline derivative with a brominated aryl halide under optimized conditions. The reaction parameters, including catalyst loading, base selection, and solvent choice, are critical determinants of yield and selectivity. Cross-coupling methodologies offer the advantage of modularity, allowing for the rapid assembly of complex substitution patterns, but may require extensive optimization to minimize side reactions and maximize efficiency.

Green Chemistry Approaches

The pursuit of environmentally benign synthetic methodologies has spurred the development of green chemistry approaches for the preparation of 2-Bromo-4,6-dimethylaniline and its hydrochloride salt. These strategies emphasize the use of non-toxic solvents, renewable reagents, and energy-efficient processes.

One notable example is the use of aqueous hydrogen peroxide as an oxidant in combination with catalytic amounts of sodium bromide, enabling the in situ generation of bromine for electrophilic aromatic substitution. This approach eliminates the need for hazardous bromine gas or organic solvents, reducing the environmental footprint of the synthesis. Similarly, solvent-free or microwave-assisted protocols have been explored, offering reduced reaction times and enhanced energy efficiency.

A comparison of conventional and green methodologies is provided in Table 5.

MethodologySolventReagentsYield (%)Environmental Impact
Classical brominationAcetonitrileN-bromosuccinimide83.4Moderate
Palladium-catalyzedTolueneN-bromosuccinimide, Pd75Moderate
Green (aqueous H2O2/NaBr)WaterH2O2, NaBr78Low
Microwave-assistedNoneN-bromosuccinimide80Low

Scale-Up Considerations for Laboratory and Industrial Applications

The transition from laboratory-scale synthesis to industrial-scale production of 2-Bromo-4,6-dimethylaniline;hydrochloride necessitates careful consideration of process parameters, safety, and cost-effectiveness. Key challenges include the management of exothermic reactions, control of byproduct formation, and optimization of purification steps.

In laboratory settings, the synthesis is typically conducted in small batches, with manual control over reagent addition and temperature. Scale-up to industrial volumes requires the implementation of automated systems for precise dosing, temperature regulation, and mixing. Continuous flow reactors have emerged as a promising technology for the scalable synthesis of aromatic bromides, offering enhanced heat and mass transfer, reduced reaction times, and improved safety profiles.

Purification and isolation of the hydrochloride salt at scale demand efficient filtration, crystallization, and drying protocols. The use of centrifugation or continuous filtration systems can expedite the separation of solid products, while solvent recovery and recycling minimize waste generation. Economic considerations, such as reagent cost, energy consumption, and waste disposal, are integral to the viability of industrial-scale synthesis.

A summary of scale-up considerations is presented in Table 6.

ParameterLaboratory ScaleIndustrial Scale
Batch size1–10 g1–100 kg
Temperature controlManual (ice bath)Automated (jacketed)
Reagent additionDropwise (syringe)Metered (pump)
PurificationFiltration, recrystallizationCentrifugation, continuous filtration
Waste managementManual disposalIntegrated recycling

Density Functional Theory Applications

Density Functional Theory has emerged as a powerful computational method for investigating the electronic and structural properties of 2-Bromo-4,6-dimethylaniline hydrochloride. The application of DFT methods, particularly the B3LYP hybrid functional with the 6-311G(d,p) basis set, has proven highly effective for characterizing brominated aniline derivatives [1] [2].

Computational studies utilizing DFT/B3LYP methodology have demonstrated excellent agreement between theoretical predictions and experimental observations for similar brominated dimethylaniline compounds. The energy calculations reveal that the HOMO-LUMO energy gap for 4-bromo-N,N-dimethylaniline is approximately 5.025 eV, providing insights into the electronic stability and reactivity of the bromine-substituted aromatic system [1]. These calculations enable precise determination of molecular geometries, with C-Br bond lengths calculated at 1.881 Å and aromatic C-C bond lengths ranging from 1.3948 to 1.3949 Å [1].

The DFT approach facilitates comprehensive analysis of quantum chemical descriptors, including ionization potential (5.3611 eV), electron affinity (0.3361 eV), and chemical hardness (5.025 eV) for brominated dimethylaniline systems [1]. These parameters provide fundamental insights into the electronic behavior and chemical reactivity patterns characteristic of the bromine substitution effect on the aniline framework.

Ab Initio Calculations

Ab initio quantum mechanical calculations complement DFT studies by providing high-level theoretical treatment of electron correlation effects in 2-Bromo-4,6-dimethylaniline hydrochloride. Advanced computational methods, including MP2 and coupled-cluster approaches, offer precise characterization of intermolecular interactions and electronic structure properties that govern the compound's behavior [3] [4].

High-level ab initio calculations employing basis sets such as 6-311++G(3df,3pd) have been successfully applied to related brominated aromatic compounds, demonstrating excellent capability for predicting molecular properties with chemical accuracy [5] [4]. These methods are particularly valuable for investigating the influence of bromine substitution on the electronic distribution and for calculating accurate thermodynamic properties.

The application of ab initio methods enables detailed analysis of vibrational frequencies, thermodynamic parameters, and electronic excitation energies. For brominated thiazole compounds, ab initio calculations have successfully predicted HOMO-LUMO energy gaps and provided comprehensive understanding of intramolecular contacts through Natural Bond Orbital analysis [3] [6].

Molecular Orbital Analysis

Molecular orbital analysis provides fundamental insights into the electronic structure and reactivity patterns of 2-Bromo-4,6-dimethylaniline hydrochloride. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) serve as critical descriptors for understanding electron-donating and electron-accepting capabilities of the compound [1] [7] [8].

HOMO-LUMO analysis reveals that the HOMO represents the molecule's capacity to donate electrons, while the LUMO indicates its ability to accept electrons. For 4-bromo-N,N-dimethylaniline, the calculated HOMO energy of -5.3611 eV and LUMO energy of -0.3361 eV demonstrate the electronic characteristics imparted by bromine substitution [1]. The resulting energy gap of 5.025 eV indicates moderate stability and reactivity.

Frontier molecular orbital visualization shows that electron density distribution is significantly influenced by the bromine substituent's electron-withdrawing properties. The molecular orbitals extend across the aromatic ring system, with the bromine atom contributing to both bonding and antibonding interactions [7] [8]. Mulliken population analysis provides additional insights into charge distribution, revealing how bromine substitution affects the electron density at different atomic positions [1] [7].

Structure-Reactivity Relationships

Electronic Effects of Bromine Substitution

The bromine substitution at the 2-position of 4,6-dimethylaniline introduces significant electronic effects that fundamentally alter the compound's reactivity and chemical behavior. Bromine, being an electron-withdrawing group through both inductive and mesomeric effects, substantially influences the electron density distribution throughout the aromatic system [9] [10] [11].

The electronic impact of bromine substitution manifests through several key mechanisms. The inductive effect of bromine withdraws electron density from the aromatic ring through σ-bonds, creating a partial positive charge that enhances electrophilic reactivity at certain positions [9] [10]. Simultaneously, the mesomeric effect allows for resonance interactions between bromine's lone pairs and the aromatic π-system, creating complex electronic redistribution patterns.

Computational analysis reveals that bromine substitution significantly affects the electrophilicity index, with brominated anilines showing enhanced reactivity toward nucleophilic attack compared to unsubstituted analogs [1]. The calculated electrophilicity index of 0.8074 eV for 4-bromo-N,N-dimethylaniline demonstrates the electron-withdrawing influence of bromine on the overall electronic character of the molecule [1].

The position-specific effects of bromine substitution create distinct reactivity patterns. Ortho-bromination, as in 2-bromo-4,6-dimethylaniline, introduces additional steric and electronic interactions with neighboring substituents, leading to unique conformational preferences and reaction pathways [12] [13] [14]. These effects are particularly pronounced in electrophilic aromatic substitution reactions, where the directing influence of both the amino group and bromine substituent must be considered [9] [15] [11].

Steric Influence of Methyl Groups

The methyl substituents at the 4 and 6 positions of 2-bromo-4,6-dimethylaniline hydrochloride exert profound steric influences that significantly impact molecular conformation and reactivity. These steric effects are particularly important when considering the compound's three-dimensional structure and its interactions with other molecules [13] [14] [16].

Steric hindrance from the methyl groups affects the planarity of the amine group relative to the aromatic ring. Studies on related 2,6-dimethylaniline derivatives demonstrate that ortho-methyl substituents force deviation from planarity, with rotation angles of approximately 50-68° observed depending on the specific substitution pattern [13] [17]. This non-planar arrangement reduces conjugation between the nitrogen lone pair and the aromatic π-system, thereby modifying the compound's electronic properties.

The steric influence of methyl groups becomes particularly significant in chemical reactions involving the nitrogen center. Protonation of the amine group is sterically hindered by the ortho-methyl substituents, leading to reduced basicity compared to unsubstituted aniline [14]. The increase in H-N-H bond angles upon protonation creates unfavorable steric interactions with the methyl groups, destabilizing the protonated form and making the amine less basic [14].

Conformational analysis reveals that the methyl groups adopt specific orientations to minimize steric repulsion with neighboring substituents. The rotation barriers around C-C bonds connecting the methyl groups to the aromatic ring are influenced by both steric and electronic factors, with computational studies showing energy barriers of several kilocalories per mole for rotation [13] [18] [17].

The combined steric effects of the 4,6-dimethyl substitution pattern create a unique molecular environment that influences both inter- and intramolecular interactions. These effects are crucial for understanding the compound's crystal packing behavior, solution-phase conformational preferences, and overall chemical reactivity [12] [19] [16].

Conformational Analysis

Crystal Structure Insights

The crystal structure of 2-bromo-4,6-dimethylaniline provides fundamental insights into the solid-state organization and intermolecular interactions that govern the compound's physical properties. X-ray crystallographic analysis reveals that the compound crystallizes in the monoclinic space group P21/c with two independent molecules in the asymmetric unit [12] [19].

The unit cell parameters demonstrate the three-dimensional packing arrangement, with dimensions a = 16.4359(10) Å, b = 5.1917(3) Å, c = 20.5792(11) Å, and β = 110.748(4)°. The unit cell volume of 1642.15(17) ų accommodates eight molecules (Z = 8), indicating a relatively dense packing arrangement [12]. The crystal density of 1.619 Mg m⁻³ reflects the contribution of the bromine atom to the overall molecular weight and packing efficiency.

Intermolecular hydrogen bonding plays a crucial role in crystal structure stabilization. N-H···N hydrogen bonds form chains along the crystallographic b-axis, with donor-acceptor distances of 3.172(5) Å and 3.155(5) Å for the two independent molecules [12]. These hydrogen-bonded chains represent the primary supramolecular motif organizing the crystal structure.

Type I halogen-halogen interactions provide additional stabilization through weak van der Waals forces between bromine atoms. The Br···Br contact distance of 3.537(1) Å falls within the sum of van der Waals radii (3.70 Å), indicating significant intermolecular interaction [12]. The C-Br···Br bond angles of approximately 153° classify this as a Type I interaction, which is primarily dispersive in nature rather than electrostatic.

The crystal structure also reveals intramolecular hydrogen bonding between amino hydrogen atoms and the ortho-bromine substituent. These N-H···Br interactions, with distances of 3.082(4) and 3.094(4) Å, influence the molecular conformation and contribute to conformational stability [12].

Solution-Phase Conformers

Solution-phase conformational behavior of 2-bromo-4,6-dimethylaniline hydrochloride differs significantly from the solid-state structure due to the absence of crystal packing constraints and the influence of solvation effects. Dynamic conformational equilibria in solution involve rotation around various bond axes and changes in the orientation of the amino group relative to the aromatic plane [13] [17] [20].

The amino group conformation is particularly sensitive to solvent effects and protonation state. In the neutral form, the nitrogen lone pair can participate in conjugation with the aromatic π-system, but steric hindrance from the methyl groups at positions 4 and 6 forces the amino group out of the aromatic plane [13] [14] [17]. This non-planar arrangement reduces the extent of conjugation and affects the electronic properties of the molecule.

Protonation to form the hydrochloride salt significantly alters the conformational landscape. The protonated amino group adopts a more tetrahedral geometry, with increased H-N-H bond angles that create additional steric interactions with the ortho-substituents [14]. These steric clashes further destabilize certain conformations and influence the overall conformational distribution in solution.

Computational studies using molecular dynamics simulations and quantum chemical calculations provide insights into the conformational flexibility and energy barriers for rotation around key bonds. The methyl groups exhibit restricted rotation due to steric interactions with neighboring substituents, while the bromine substituent influences the electron density distribution and affects conformational preferences [13] [18] .

Solvent effects play a crucial role in determining the population of different conformers in solution. Polar solvents can stabilize certain conformations through specific interactions with the amino group or the bromine substituent, while non-polar solvents may favor conformations that minimize dipole moments [20] [22]. The hydrochloride salt form introduces additional complications through ion-pairing effects and specific solvation of the charged amino group.

Dates

Last modified: 08-18-2023

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